molecular formula C11H12O4 B8814705 5-Methyl-1,3-phenylene diacetate

5-Methyl-1,3-phenylene diacetate

Cat. No. B8814705
M. Wt: 208.21 g/mol
InChI Key: KDOYCAADBINREP-UHFFFAOYSA-N
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Patent
US06048842

Procedure details

Orcinol monohydrate (50 g) is dissolved in pyridine (400 ml), and thereto is added acetic anhydride (133 ml), and the mixture is stirred at room temperature for 17 hours. The reaction mixture is concentrated under reduced pressure, and the resulting residue is dissolved in ethyl acetate (500 ml). The mixture is washed successively with 10% hydrochloric acid, water, a saturated aqueous sodium hydrogen carbonate solution, and a saturated aqueous sodium chloride solution, dried, and concentrated under reduced pressure to give orcinol diacetate (74 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
133 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH2:1].[C:2]1([OH:10])[CH:9]=[C:7]([CH3:8])[CH:6]=[C:4]([OH:5])[CH:3]=1.[C:11](OC(=O)C)(=[O:13])[CH3:12].N1[CH:23]=[CH:22]C=CC=1>>[C:11]([O:5][C:4]1[CH:3]=[C:2]([O:10][C:22](=[O:1])[CH3:23])[CH:9]=[C:7]([CH3:8])[CH:6]=1)(=[O:13])[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
O.C1(=CC(O)=CC(C)=C1)O
Name
Quantity
400 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
133 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue is dissolved in ethyl acetate (500 ml)
WASH
Type
WASH
Details
The mixture is washed successively with 10% hydrochloric acid, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium hydrogen carbonate solution, and a saturated aqueous sodium chloride solution, dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(C)(=O)OC=1C=C(C=C(C1)C)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 74 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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